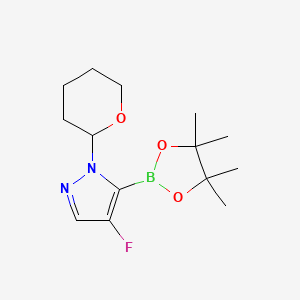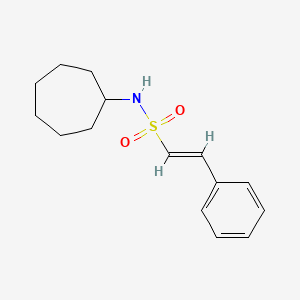
N-cycloheptyl-2-phenylethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-phenylethene-1-sulfonamide is an organosulfur compound with the molecular formula C15H21NO2S. It is characterized by the presence of a sulfonamide group attached to a phenylethene moiety, which is further substituted with a cycloheptyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-phenylethene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 2-phenylethene-1-sulfonyl chloride with cycloheptylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptyl-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The phenylethene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenylethene derivatives.
Applications De Recherche Scientifique
N-cycloheptyl-2-phenylethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylethene moiety may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cycloheptyl-2-phenylethene-1-sulfonamide:
N-cyclohexyl-2-phenylethene-1-sulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclooctyl-2-phenylethene-1-sulfonamide: Contains a cyclooctyl group, leading to different steric and electronic properties.
Uniqueness
This compound is unique due to its specific combination of a cycloheptyl group and a phenylethene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H21NO2S |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(E)-N-cycloheptyl-2-phenylethenesulfonamide |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,13-12-14-8-4-3-5-9-14)16-15-10-6-1-2-7-11-15/h3-5,8-9,12-13,15-16H,1-2,6-7,10-11H2/b13-12+ |
Clé InChI |
JVXRWUDXLWDMID-OUKQBFOZSA-N |
SMILES isomérique |
C1CCCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1CCCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


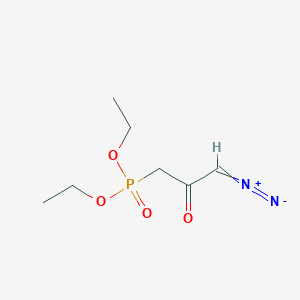
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)

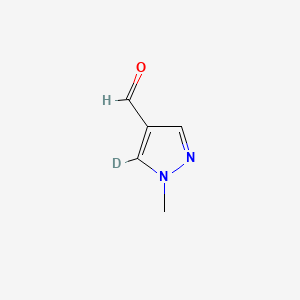
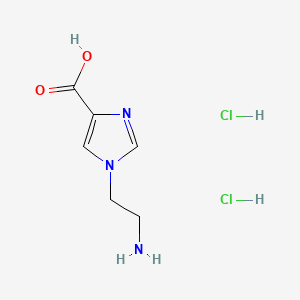


![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
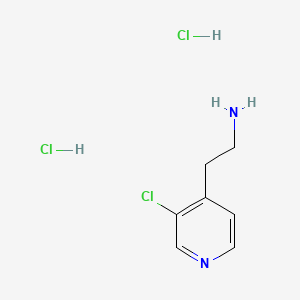

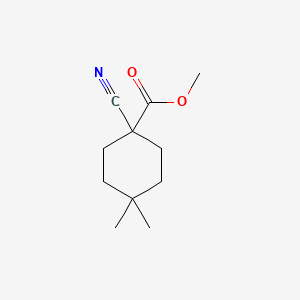
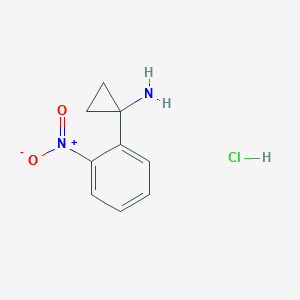
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
